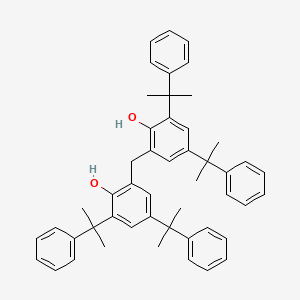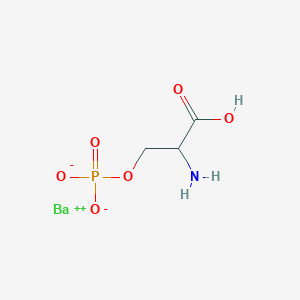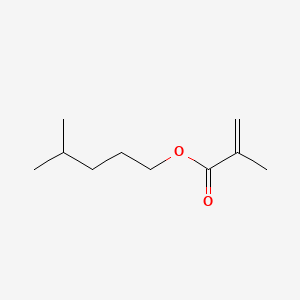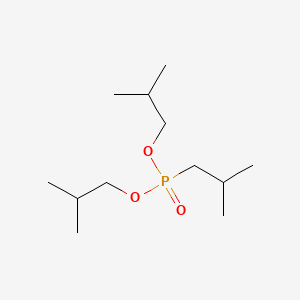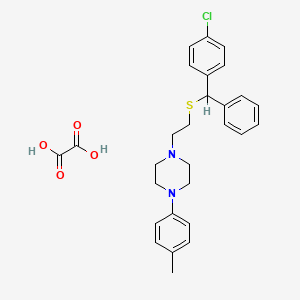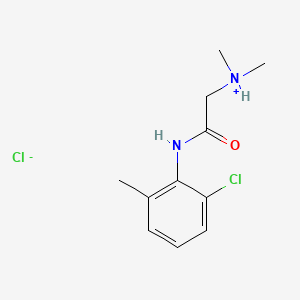
n-(n-Succinyl-L-phenylalanyl)-2-amino-acridone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone is a compound known for its applications in fluorescence and as a substrate for enzymatic reactions. It is particularly used in biochemical assays involving proteases like α-chymotrypsin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone involves the coupling of N-succinyl-L-phenylalanine with 2-aminoacridone. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone undergoes various chemical reactions, including:
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s aromatic structure allows for potential modifications under appropriate conditions.
Common Reagents and Conditions
Oxidation and Reduction: Standard oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) can be used under controlled conditions.
Major Products Formed
Scientific Research Applications
N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone involves its interaction with proteases like α-chymotrypsin. The enzyme cleaves the amide bond, releasing 2-aminoacridone, which can be detected by its fluorescence . This interaction is crucial for studying enzyme activity and inhibition.
Comparison with Similar Compounds
Similar Compounds
N-Succinyl-L-phenylalanine-p-nitroanilide: Another substrate for proteases, used in similar enzymatic assays.
N-Glutaryl-L-phenylalanine-p-nitroanilide: A related compound with similar applications in protease assays.
Uniqueness
N-(N-Succinyl-L-phenylalanyl)-2-amino-acridone is unique due to its fluorescent properties, which provide an additional layer of detection and quantification in biochemical assays. This makes it particularly valuable in fluorescence-based studies and imaging techniques .
Properties
Molecular Formula |
C26H23N3O5 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-oxo-4-[[(2S)-1-oxo-1-[(9-oxo-10H-acridin-2-yl)amino]-3-phenylpropan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C26H23N3O5/c30-23(12-13-24(31)32)29-22(14-16-6-2-1-3-7-16)26(34)27-17-10-11-21-19(15-17)25(33)18-8-4-5-9-20(18)28-21/h1-11,15,22H,12-14H2,(H,27,34)(H,28,33)(H,29,30)(H,31,32)/t22-/m0/s1 |
InChI Key |
RRIUUFLEJTTZFW-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B13753269.png)
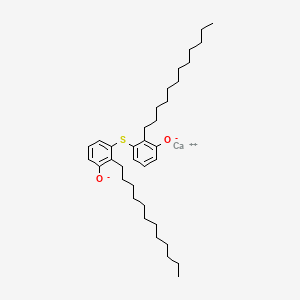
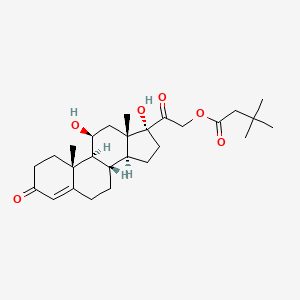
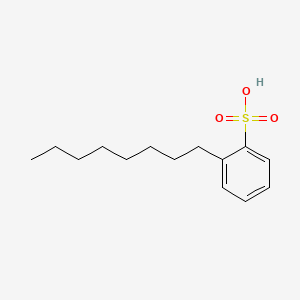
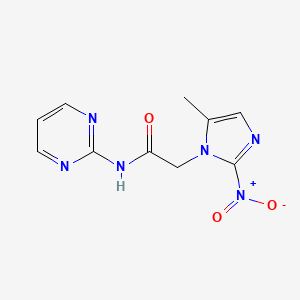
![8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben](/img/structure/B13753314.png)
![Tris[(2-ethylhexanoyl)oxy]methylstannane](/img/structure/B13753328.png)
